molecular formula C20H33N3O3 B1681881 Talinolol CAS No. 57460-41-0

Talinolol

Cat. No.: B1681881
CAS No.: 57460-41-0
M. Wt: 363.5 g/mol
InChI Key: MXFWWQICDIZSOA-UHFFFAOYSA-N
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Description

Talinolol is a beta1-selective adrenoceptor antagonist, commonly known as a beta-blocker. It is primarily used for its cardioprotective and antihypertensive properties. This compound is known for its ability to delay the conduction of stimuli in the atrioventricular node, reduce the sino-atrial conduction time, and impede the sinus node automaticity .

Mechanism of Action

Target of Action

Talinolol is a cardioselective beta-blocker . Its primary target is the beta-1 adrenergic receptor , which is predominantly found in the heart . By binding to these receptors, this compound prevents the usual binding of adrenaline and noradrenaline, the hormones responsible for increasing heart rate and cardiac output during stress .

Mode of Action

This compound acts as an antagonist at the beta-1 adrenergic receptors . This means that it binds to these receptors and blocks their activation by adrenaline and noradrenaline. This blocking action reduces the heart rate and decreases the force of heart muscle contraction, thereby reducing the heart’s demand for oxygen .

Biochemical Pathways

It is known that this compound’s mechanism of action is rooted in its ability to selectively block beta-1 adrenergic receptors . This blocking action disrupts the normal signaling pathways activated by adrenaline and noradrenaline, leading to a decrease in heart rate and cardiac output .

Pharmacokinetics

This compound’s pharmacokinetics are characterized by a significant variation, with clearance varying approximately ninefold in healthy volunteers . It is absorbed in the intestine via the organic anion transporting polypeptide 2B1 (OATP2B1) and effluxed via P-glycoprotein (P-gp) . It can also be taken up via OATP1B1 in the liver, where it enters the enterohepatic circulation . This compound is excreted unchanged in the urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in heart rate and cardiac output. By blocking the beta-1 adrenergic receptors, this compound interferes with the normal sympathetic nervous system stimulation of the heart. This results in a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure .

Action Environment

Environmental factors play a significant role in the pharmacokinetics of this compound. A study revealed that environmental factors explained much more of the variation in pharmacokinetics of this compound than genetic factors . Factors such as sex, body mass index, total protein consumption, and vegetable consumption were found to significantly influence this compound pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Talinolol is a beta1-selective adrenoceptor antagonist . By blocking beta1-adrenergic receptors, this compound delays the conduction of stimuli in the AV node, reduces the sino-atrial conduction time, and impedes the sinus node automaticity .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found that this compound loaded SNEDDS formulations could be a potential oral pharmaceutical product with high drug-loading capacity, improved drug dissolution, increased gut permeation, reduced/no human RBC toxicity, and enhanced oral bioavailability .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound is a beta blocker, which means it works by blocking the action of certain natural chemicals in your body, such as epinephrine, on the heart and blood vessels. This effect reduces heart rate, blood pressure, and strain on the heart .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied. For example, a study found that the developed SNEDDS provided significantly higher rate of this compound release (>97% in 2.0 h) compared to raw this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, the bioavailability of this compound following high dose administration to the stomach was significantly greater than that achieved by the low dose (about 18% vs. 2%). Co-administration of low dose this compound with cyclosporine increased bioavailability by about 5-fold .

Metabolic Pathways

It is known that this compound appears suitable as a membrane transporter probe drug since less than 1 % of an orally administered dose was recovered as metabolites in urine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For this compound, an influx transporter distribution for OATP1A2 and the efflux transporter P-glycoprotein distributed with increasing expression in the distal small intestine produced the best results .

Subcellular Localization

It is known that this compound is a substrate for the efflux transporter P-glycoprotein (P-gp) that has been extensively used to investigate P-gp-mediated drug transport .

Preparation Methods

Synthetic Routes and Reaction Conditions: Talinolol can be synthesized through a multi-step process involving the reaction of 4-(2-hydroxy-3-(tert-butylamino)propoxy)aniline with cyclohexyl isocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced using high-performance liquid chromatography (HPLC) methods to ensure purity and stability. The development and validation of these methods are crucial for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: Talinolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride are often employed.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Talinolol has a wide range of scientific research applications:

Comparison with Similar Compounds

    Atenolol: Another beta1-selective blocker with similar cardioprotective effects.

    Metoprolol: Known for its use in treating hypertension and angina.

    Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness of Talinolol: this compound’s unique feature lies in its selective action on beta1-adrenergic receptors, which minimizes the risk of bronchoconstriction and other side effects associated with non-selective beta-blockers. Additionally, its pharmacokinetic properties, such as absorption and bioavailability, make it a valuable compound for clinical and research applications .

Properties

IUPAC Name

1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFWWQICDIZSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046426
Record name Talinolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57460-41-0
Record name Talinolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57460-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Talinolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11770
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Record name Talinolol
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Record name 57460-41-0
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Record name TALINOLOL
Source FDA Global Substance Registration System (GSRS)
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Record name Talinolol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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